REACTION_CXSMILES
|
F[C:2](F)([CH2:6][NH:7][CH2:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=CC=C(OC3CCC4(CCCCC4)CC3)C=2)[CH:10]=1)C(O)=O.[NH3:32].[CH2:33]([OH:35])C>>[CH3:33][O:35][C:11]1[CH:10]=[C:9]2[C:18](=[CH:17][CH:16]=1)[N:32]=[C:6]([CH3:2])[N:7]=[CH:8]2
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Name
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N-(2-Formyl-4-methoxyphenyl)acetamide
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Quantity
|
2.5 g
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Type
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reactant
|
Smiles
|
FC(C(=O)O)(CNCC1=CC2=CC=C(C=C2C=C1)OC1CCC2(CC1)CCCCC2)F
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Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was then heated at 135° C. for 2 hours
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Duration
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2 h
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Type
|
TEMPERATURE
|
Details
|
Cooled to 23° C.
|
Type
|
CUSTOM
|
Details
|
solvent was removed
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=NC(=NC2=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |